Sulfide, tert-butyl cyclohexyl
Overview
Description
Sulfide, tert-butyl cyclohexyl: is an organosulfur compound with the molecular formula C10H20S . It is characterized by the presence of a sulfur atom bonded to a tert-butyl group and a cyclohexyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide.
Direct Synthesis from Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of sulfide, tert-butyl cyclohexyl typically involves large-scale synthesis using the Williamson Ether Synthesis method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfide, tert-butyl cyclohexyl can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of tert-butyl and cyclohexyl groups into molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential antioxidant properties due to its ability to undergo oxidation and reduction reactions .
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of sulfide, tert-butyl cyclohexyl involves its ability to participate in various chemical reactions due to the presence of the sulfur atom. The sulfur atom can act as a nucleophile, making the compound reactive towards electrophiles. Additionally, the tert-butyl and cyclohexyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Comparison with Similar Compounds
Sulfide, tert-butyl methyl: Similar structure but with a methyl group instead of a cyclohexyl group.
Sulfide, tert-butyl ethyl: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness: Sulfide, tert-butyl cyclohexyl is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
tert-butylsulfanylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S/c1-10(2,3)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPQTUSPUQIGNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221521 | |
Record name | Sulfide, tert-butyl cyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-23-5 | |
Record name | Sulfide, tert-butyl cyclohexyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfide, tert-butyl cyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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